N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide is a well-defined organic compound with the PubChem CID 18329573 []. It is also known as Lamotrigine Impurity F and Lamotrigine Related Compound D [].
While the specific research applications of N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide are not extensively documented, its close structural similarity to Lamotrigine, an established antiepileptic drug [], suggests potential research avenues.
3-(2,3-Dichlorobenzamido) Lamotrigine is a derivative of lamotrigine, a well-known anticonvulsant medication used primarily in the treatment of epilepsy and bipolar disorder. The compound features a dichlorobenzamide moiety attached to the lamotrigine structure, which enhances its pharmacological properties. Lamotrigine itself is classified as a phenyltriazine and is recognized for its ability to stabilize neuronal membranes by inhibiting voltage-gated sodium channels and modulating neurotransmitter release, particularly glutamate and aspartate .
3-(2,3-Dichlorobenzamido) Lamotrigine retains many biological activities associated with lamotrigine. It exhibits anticonvulsant properties by blocking voltage-gated sodium channels and may also influence calcium channels. The compound has shown potential in modulating neurotransmitter release, particularly glutamate, which is crucial for its efficacy in seizure control and mood stabilization . Additionally, it may interact with various receptors, although specific binding affinities for this derivative are less documented compared to lamotrigine itself.
The synthesis methods for 3-(2,3-Dichlorobenzamido) Lamotrigine can be summarized as follows:
These methods emphasize the importance of controlling reaction conditions to achieve high purity and yield .
The primary applications of 3-(2,3-Dichlorobenzamido) Lamotrigine are expected to align closely with those of lamotrigine itself:
Several compounds share structural similarities with 3-(2,3-Dichlorobenzamido) Lamotrigine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Lamotrigine | Phenyltriazine backbone; sodium channel blocker | Broad spectrum anticonvulsant; mood stabilizer |
Phenytoin | Hydantoin derivative; sodium channel blocker | First-line treatment for seizures; significant side effects |
Carbamazepine | Dibenzazepine derivative; sodium channel blocker | Effective for trigeminal neuralgia; induces own metabolism |
Lacosamide | Functionalized amino acid derivative; sodium channel modulator | Enhances slow inactivation of sodium channels |
Topiramate | Sulfamate-substituted monosaccharide | Multiple mechanisms including AMPA receptor antagonism |
The uniqueness of 3-(2,3-Dichlorobenzamido) Lamotrigine lies in its specific structural modifications that may enhance its efficacy or reduce side effects compared to these other compounds.
3-(2,3-Dichlorobenzamido) Lamotrigine, also designated as Lamotrigine EP Impurity F or Lamotrigine Related Compound D, is a structurally defined impurity associated with the antiepileptic drug lamotrigine. Its systematic IUPAC name is N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide. The molecular formula is C₁₆H₉Cl₄N₅O, with a molecular weight of 429.09 g/mol. The compound features:
Structural Highlights
Feature | Description |
---|---|
Aromatic Systems | Two dichlorophenyl groups enhance lipophilicity and steric bulk. |
Triazine Ring | Central heterocyclic structure critical for binding interactions. |
Amide Linkage | Connects the triazine and benzamide units, influencing metabolic stability. |
The identification of 3-(2,3-Dichlorobenzamido) Lamotrigine emerged alongside advancements in impurity profiling mandated by regulatory bodies like the International Council for Harmonisation (ICH). As lamotrigine gained approval in the 1990s for epilepsy and bipolar disorder, stringent quality control measures necessitated the characterization of synthetic byproducts and degradation products. This impurity is typically formed during the final stages of lamotrigine synthesis, particularly during amidation or purification steps.
Lamotrigine (C₉H₇Cl₂N₅) shares structural similarities with its impurity, differing primarily in the absence of the 2,3-dichlorobenzamide group. While lamotrigine inhibits voltage-gated sodium and calcium channels to modulate neurotransmitter release, the impurity’s pharmacological activity remains uncharacterized. However, its structural resemblance necessitates rigorous monitoring to ensure drug safety and efficacy.
As a Pharmaceutical Secondary Standard, 3-(2,3-Dichlorobenzamido) Lamotrigine is critical for:
3-(2,3-Dichlorobenzamido) Lamotrigine, systematically named N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, is a complex heterocyclic compound with the molecular formula C16H9Cl4N5O [1]. The compound possesses a molecular weight of 429.1 g/mol and exhibits a highly substituted aromatic structure featuring multiple functional groups [2]. The exact mass of this compound has been determined to be 428.953171 Da through high-resolution mass spectrometry [1].
The molecular architecture consists of a central 1,2,4-triazine ring system substituted with amino groups and dichlorophenyl moieties [3]. The triazine nucleus serves as the core structural element, with nitrogen atoms positioned at the 1, 2, and 4 positions of the six-membered heterocyclic ring [21]. This central triazine core is substituted at position 3 with an amino group and at position 6 with a 2,3-dichlorophenyl substituent [4]. Additionally, the compound features a 2,3-dichlorobenzamide group attached to the triazine ring through an amide linkage [5].
The International Union of Pure and Applied Chemistry name for this compound is N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, which accurately reflects its structural complexity [1]. The compound is assigned Chemical Abstracts Service number 252186-79-1 and has been catalogued in various chemical databases with the United Nations International Identifier 70W8RUF6S9 [2].
Identifier Type | Value |
---|---|
CAS Number | 252186-79-1 [2] |
IUPAC Name | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide [1] |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N [1] |
InChI | InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(21)22-16(25-24-13)23-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) [1] |
InChIKey | RDUGDEWOUWFKPL-UHFFFAOYSA-N [1] |
The physical properties of 3-(2,3-Dichlorobenzamido) Lamotrigine have been extensively characterized through computational and experimental methods [2]. The compound exhibits a predicted density of 1.629±0.06 g/cm³, indicating a relatively dense molecular structure attributed to the presence of multiple chlorine atoms [2]. The lipophilicity of the compound, expressed as XLogP3-AA, is 4.2, suggesting moderate to high lipophilic character [1].
The molecular structure contains two hydrogen bond donor sites and five hydrogen bond acceptor sites, facilitating intermolecular interactions [1]. These hydrogen bonding capabilities are primarily attributed to the amino groups on the triazine ring and the amide functionality [25]. The compound exhibits three rotatable bonds, indicating moderate conformational flexibility [1].
Solubility characteristics reveal that 3-(2,3-Dichlorobenzamido) Lamotrigine is slightly soluble in dimethyl sulfoxide and methanol when heated [2]. The predicted pKa value of 8.05±0.70 indicates weakly basic properties, consistent with the presence of amino groups on the triazine ring [2]. The compound demonstrates light sensitivity, requiring appropriate storage conditions to maintain stability [2].
Property | Value | Reference |
---|---|---|
Molecular Weight | 429.1 g/mol [1] | PubChem 2.2 |
Molecular Formula | C16H9Cl4N5O [2] | Computed |
Exact Mass | 428.953171 Da [1] | PubChem 2.2 |
Density (Predicted) | 1.629±0.06 g/cm³ [2] | ChemicalBook |
XLogP3-AA | 4.2 [1] | XLogP3 3.0 |
Hydrogen Bond Donor Count | 2 [1] | Cactvs |
Hydrogen Bond Acceptor Count | 5 [1] | Cactvs |
Rotatable Bond Count | 3 [1] | Cactvs |
Solubility | Slightly soluble in DMSO, Methanol (heated) [2] | ChemicalBook |
pKa (Predicted) | 8.05±0.70 [2] | ChemicalBook |
Stability | Light Sensitive [2] | ChemicalBook |
The chemical reactivity of 3-(2,3-Dichlorobenzamido) Lamotrigine is governed by the presence of multiple reactive functional groups within its molecular structure [23]. The triazine ring system exhibits characteristic nucleophilic substitution behavior, as triazines are weak bases with weaker resonance energy compared to benzene, making nucleophilic substitution more favorable than electrophilic substitution [23]. The electron-deficient nature of the triazine ring, due to the presence of nitrogen atoms, enhances its susceptibility to nucleophilic attack [21].
The dichlorophenyl substituents contribute significantly to the compound's reactivity profile [19]. The chlorine atoms on the aromatic rings can undergo nucleophilic aromatic substitution reactions, particularly under strongly nucleophilic conditions [24]. The presence of electron-withdrawing chlorine substituents activates the aromatic rings toward nucleophilic displacement reactions [19].
The amide functional group linking the triazine and dichlorobenzene moieties exhibits typical amide reactivity [24]. Under acidic or basic hydrolysis conditions, the amide bond can be cleaved to yield the corresponding amine and carboxylic acid derivatives [15]. The amide nitrogen can participate in hydrogen bonding interactions, influencing both reactivity and physical properties [25].
The amino groups attached to the triazine ring display basic character and can undergo protonation reactions [2]. These amino groups can also participate in condensation reactions with carbonyl compounds, forming Schiff bases or other nitrogen-containing heterocycles [10]. The compound demonstrates stability under normal storage conditions but requires protection from light to prevent photodegradation [2].
Ultraviolet-visible spectroscopy reveals that 3-(2,3-Dichlorobenzamido) Lamotrigine exhibits maximum absorption typically around 304-307 nm when measured in alkaline medium [17] [18]. This absorption maximum is attributed to π-π* transitions within the aromatic systems and n-π* transitions associated with the nitrogen-containing heterocycle [17]. The extended conjugation system comprising the triazine ring and aromatic substituents contributes to the observed electronic transitions [18].
Mass spectrometry analysis using electrospray ionization produces a characteristic molecular ion peak at m/z 429.1 corresponding to [M+H]+ [1]. Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to chlorine atoms and amide functional groups [8]. The high-resolution mass spectrometry confirms the exact molecular mass of 428.953171 Da [1].
Infrared spectroscopy identifies key functional groups through characteristic absorption bands [6]. The carbonyl stretch of the amide group appears in the typical region around 1650-1680 cm⁻¹ [24]. Nitrogen-hydrogen stretching vibrations from the amino groups are observed in the 3200-3500 cm⁻¹ region [6]. Carbon-chlorine stretching vibrations appear in the lower frequency region, typically around 700-800 cm⁻¹ [16]. Aromatic carbon-carbon stretching vibrations are evident in the 1450-1600 cm⁻¹ region [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information [12]. Proton nuclear magnetic resonance reveals aromatic protons in the 6-8 ppm region, with amino protons appearing as exchangeable signals [12]. Carbon-13 nuclear magnetic resonance spectroscopy shows aromatic carbons distributed throughout the 120-140 ppm region, with the carbonyl carbon appearing around 170 ppm and triazine carbons exhibiting characteristic chemical shifts [12].
Technique | Key Characteristics |
---|---|
UV-Visible Spectroscopy | λmax typically around 304-307 nm in alkaline medium [17] [18] |
Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 429.1 [M+H]+ [1] |
IR Spectroscopy | C=O stretch (amide), N-H stretch (amine), C-Cl stretch, aromatic C=C [6] [16] |
1H NMR | Aromatic protons at 6-8 ppm region, NH protons exchangeable [12] |
13C NMR | Aromatic carbons, carbonyl carbon ~170 ppm, triazine carbons [12] |
The structure-property relationships of 3-(2,3-Dichlorobenzamido) Lamotrigine are fundamentally determined by the interplay between its constituent structural elements [23]. The central 1,2,4-triazine ring imparts electron-deficient character to the molecule, influencing both chemical reactivity and electronic properties [21]. The nitrogen atoms within the triazine ring contribute to the compound's basic character and hydrogen bonding capabilities [25].
The dichlorophenyl substituents significantly impact the compound's lipophilicity, as evidenced by the XLogP3-AA value of 4.2 [1]. The electron-withdrawing effect of chlorine atoms influences the electron density distribution throughout the aromatic systems, affecting both reactivity and spectroscopic properties [19]. The presence of multiple chlorine atoms also contributes to the compound's relatively high density of 1.629 g/cm³ [2].
The amide linkage between the triazine and dichlorobenzene moieties provides structural rigidity while enabling hydrogen bonding interactions [24]. This amide functionality contributes to the compound's limited solubility in polar solvents and influences its thermal stability [25]. The planar nature of the amide group restricts rotation around the carbon-nitrogen bond, affecting molecular conformation [15].
The amino groups on the triazine ring serve as hydrogen bond donors and contribute to the basic character of the molecule [25]. These amino groups influence the compound's interaction with biological systems and its ability to form crystalline structures through intermolecular hydrogen bonding [25]. The positioning of these amino groups relative to the ring nitrogen atoms creates specific geometric constraints that influence molecular recognition processes [23].
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